Product packaging for N-Acetylglycyl-D-glutamic acid(Cat. No.:CAS No. 135701-69-8)

N-Acetylglycyl-D-glutamic acid

Cat. No.: B138001
CAS No.: 135701-69-8
M. Wt: 246.22 g/mol
InChI Key: CQTYJLQESPLSOP-ZCFIWIBFSA-N
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Description

Contextualization within N-Acetylated Amino Acid and Peptide Research

N-Acetylglycyl-D-glutamic acid is a member of a broad class of molecules known as N-acetylated amino acids and peptides. N-acetylation, the attachment of an acetyl group to the nitrogen atom of the N-terminal amino acid of a peptide or protein, is one of the most common covalent modifications observed in proteins, particularly in eukaryotes. nih.gov It is estimated that up to 90% of mammalian proteins may be N-acetylated. nih.gov This modification can occur co-translationally, as a nascent polypeptide chain emerges from the ribosome. nih.gov

Research into N-acetylated amino acids and peptides spans various fields. A primary focus is the impact of N-acetylation on peptide and protein stability. Capping the N-terminus with an acetyl group can significantly enhance resistance to degradation by proteases, which often target the free N-terminal amino group. nih.govlifetein.com This increased proteolytic stability is a crucial advantage for peptide-based therapeutics, as it can prolong their biological half-life. oup.com For example, studies on the N-terminal acetylation of somatostatin (B550006) in human serum have demonstrated a marked reduction in its degradation over several hours. nih.gov

Furthermore, N-acetylation alters the physicochemical properties of amino acids and peptides, such as their charge and hydrophobicity. bath.ac.ukontosight.ai These changes can influence how they interact with biological membranes, receptors, and enzymes. ontosight.aiontosight.ai Consequently, N-acetylated derivatives are frequently used in research to probe these interactions, including studies on transdermal drug delivery and enzyme kinetics. bath.ac.ukacs.org The acetylation of an amino acid can affect its interaction with enzymes and other biomolecules, potentially altering its biochemical properties and biological activity. ontosight.ai

Historical Trajectories and Foundational Discoveries in this compound Investigations

While a definitive timeline for the initial discovery of this compound is not prominently documented in historical literature, its investigation is rooted in the broader development of peptide synthesis and analysis techniques. The study of such specific, non-standard dipeptides relies on advanced methods of chemical and enzymatic synthesis that allow for precise control over stereochemistry.

Investigations into this compound primarily concern its synthesis, a critical step for producing the pure compound needed for research. Two main approaches have been established: chemical synthesis and chemoenzymatic methods.

Chemical Synthesis: This is the most common method and involves a multi-step process. Key stages include the protection of reactive functional groups to prevent unwanted side reactions, coupling of the amino acid units, and subsequent deprotection to yield the final product. For instance, the γ-carboxyl group of D-glutamic acid is often protected with a tert-butyl ester, while glycine's amino group is acetylated using acetic anhydride. The two modified residues are then joined using a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This systematic approach ensures scalability and high purity but requires careful handling of sensitive reagents.

Table 1: Illustrative Steps in the Chemical Synthesis of this compound

Step Description Example Reagents
1. Protection The γ-carboxyl group of D-glutamic acid is protected to prevent side reactions. tert-Butyl chloride
2. Acetylation The α-amino group of glycine (B1666218) is acetylated. Acetic anhydride
3. Coupling The protected D-glutamic acid is coupled with N-acetylglycine. HATU, DIPEA, DMF
4. Deprotection The protecting group (e.g., tert-butyl) is removed to yield the final compound. Trifluoroacetic acid (TFA)

Significance of Stereoisomeric Configuration in Biological Contexts, with Emphasis on D-Glutamic Acid Moieties

The defining feature of this compound is the presence of a D-glutamic acid residue. In nature, the vast majority of amino acids used in ribosomal protein synthesis are of the L-configuration. acs.org The incorporation of a D-amino acid into a peptide chain has profound biological implications.

The most significant consequence is the dramatically increased resistance to enzymatic degradation. lifetein.comnih.gov Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. lifetein.com The presence of a D-amino acid disrupts the peptide's structure in a way that prevents it from fitting into the active site of most common proteases, thus rendering the peptide highly stable in biological environments. lifetein.comoup.com

D-amino acids, including D-glutamic acid (D-Glu) and D-alanine (D-Ala), are crucial components of the peptidoglycan layer in bacterial cell walls. nih.gov This structure provides rigidity to the cell wall and protects it from proteases designed to act on L-amino acid linkages. nih.gov The presence of D-amino acids in bacterial structures is a key survival mechanism. nih.gov

Beyond structural roles, peptides containing D-amino acids are found in nature and can possess potent biological activities. tandfonline.comresearchgate.net They have been identified in antimicrobial peptides, peptide hormones, and neuropeptides. tandfonline.com The specific stereochemistry can be essential for receptor recognition and biological function. nih.gov In some cases, the L-amino acid version of a peptide is inactive, while the D-amino acid-containing counterpart is highly active. nih.gov The incorporation of a D-amino acid can induce specific secondary structures, like β-turns and β-hairpins, which may be critical for the peptide's interaction with its biological target. rsc.org Therefore, the D-glutamic acid moiety in this compound is not a minor alteration but a fundamental feature that dictates its likely stability and potential biological interactions in stereospecific systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O6 B138001 N-Acetylglycyl-D-glutamic acid CAS No. 135701-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-acetamidoacetyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c1-5(12)10-4-7(13)11-6(9(16)17)2-3-8(14)15/h6H,2-4H2,1H3,(H,10,12)(H,11,13)(H,14,15)(H,16,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTYJLQESPLSOP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424981
Record name N-ACETYLGLYCYL-D-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135701-69-8
Record name N-ACETYLGLYCYL-D-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways and Metabolic Interconnections of N Acetylglycyl D Glutamic Acid

Biosynthetic Routes to N-Acetylglycyl-D-glutamic Acid and Related N-Acetylated Peptides

The biosynthesis of N-acetylated peptides like this compound involves enzymatic processes that join acetylated amino acids. While the specific pathway for this compound is not extensively detailed in publicly available research, general principles of N-acetylation and peptide synthesis provide a framework for its likely formation.

Enzymatic Acetylation Processes Involving Glycine (B1666218) and D-Glutamic Acid

The initial step in the formation of this compound is the acetylation of glycine. This process can be catalyzed by enzymes known as N-acetyltransferases (NATs). These enzymes transfer an acetyl group from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to the amino group of glycine. hmdb.canih.gov In eukaryotes, several types of NATs exist with varying substrate specificities. hmdb.ca For instance, the human NatA complex acetylates N-termini with small amino acids like glycine. hmdb.ca

Another potential route for glycine acetylation involves acetyl phosphate (B84403) (AcP), a molecule that can act as an acetyl donor in both non-enzymatic and enzymatically catalyzed reactions. researchgate.net

Following the acetylation of glycine to form N-acetylglycine, this molecule is then linked to D-glutamic acid. This peptide bond formation is a condensation reaction, likely catalyzed by a specific peptide synthetase or ligase. Nonribosomal peptide synthetases (NRPSs) are a class of enzymes known for their ability to synthesize a wide variety of peptides, including those containing non-standard amino acids like D-glutamic acid. acs.org These enzymes often utilize a modular architecture to recognize and link specific amino acids. acs.org

Precursor Integration and Substrate Specificity in this compound Synthesis

The synthesis of this compound requires the availability of its precursors: glycine, D-glutamic acid, and an acetyl donor like acetyl-CoA. The enzymes involved in this synthesis must exhibit specificity for these substrates.

The substrate specificity of N-acetyltransferases is a critical factor. nih.gov Different NATs recognize specific amino acid sequences at the N-terminus of proteins. nih.gov Similarly, the synthetase responsible for joining N-acetylglycine and D-glutamic acid would need to have binding pockets that accommodate these specific molecules. The D-configuration of glutamic acid suggests the involvement of an enzyme capable of recognizing and incorporating this specific stereoisomer.

Research into the biosynthesis of other complex molecules, such as clavulanic acid in Streptomyces clavuligerus, has revealed that N-acetylated compounds can be intermediates in metabolic pathways. For example, N-acetylglycyl-clavaminic acid has been identified as a late intermediate in clavulanic acid biosynthesis. asm.org This suggests that the biosynthesis of this compound could be part of a larger metabolic network.

Catabolic Pathways and Enzymatic Degradation of this compound

The breakdown of this compound would involve the cleavage of its peptide and amide bonds.

Mechanisms of Peptide Hydrolysis and Deacetylation

The degradation of this compound likely proceeds through two main steps: hydrolysis of the peptide bond and deacetylation of the N-acetyl group.

Peptide Hydrolysis: The peptide bond linking the N-acetylglycine and D-glutamic acid moieties can be broken by peptidases or proteases through the addition of a water molecule. This reaction would yield N-acetylglycine and D-glutamic acid.

Deacetylation: The acetyl group can be removed from N-acetylglycine by a class of enzymes called acylases or deacetylases. wikipedia.org For example, aminoacylase (B1246476) I is known to catalyze the hydrolysis of N-acetylated amino acids to yield acetate (B1210297) and the free amino acid. hmdb.cawikipedia.org

Identification and Characterization of Enzymes Mediating this compound Catabolism

While the specific enzymes responsible for the catabolism of this compound have not been definitively identified, several classes of enzymes are strong candidates based on their known functions.

Peptidases/Proteases: Enzymes with broad substrate specificity or those that specifically recognize dipeptides containing D-amino acids would be involved in the initial cleavage.

Acylases: Enzymes like aminoacylase I, which have been shown to act on a variety of N-acetylated amino acids, are likely candidates for the deacetylation step. hmdb.cawikipedia.org The efficiency of these enzymes can be influenced by the specific amino acid.

The table below summarizes the potential enzymes involved in the catabolism of this compound.

Enzyme Class Potential Role in Catabolism Substrates Products
Peptidases/ProteasesHydrolysis of the peptide bondThis compoundN-acetylglycine, D-glutamic acid
Acylases/DeacetylasesRemoval of the acetyl groupN-acetylglycineGlycine, Acetate

Systemic Metabolic Integration of this compound

The metabolic significance of this compound is not yet fully understood. However, its constituent parts, glycine and glutamic acid, are central to numerous metabolic processes. Glycine is involved in the synthesis of proteins, purines, and glutathione. Glutamic acid is a key excitatory neurotransmitter and plays a crucial role in amino acid metabolism. ontosight.ai

The acetylation of molecules can alter their biochemical properties, including their solubility and interaction with enzymes and receptors. ontosight.ai The presence of the D-isomer of glutamic acid is also significant, as D-amino acids are known to have distinct biological roles compared to their L-counterparts.

N-acetylated amino acids can be found in various biological contexts. For example, N-acetylglutamate is an important allosteric activator of carbamoyl (B1232498) phosphate synthetase I, the first enzyme of the urea (B33335) cycle in mammals. wikipedia.org While a direct role for this compound in such pathways has not been established, its existence points to the diverse and complex nature of N-acetylated compounds in metabolism.

Interplay with Core Amino Acid Metabolism and the Urea Cycle (referencing N-Acetyl-L-glutamic acid as a related entity)

While this compound is not a direct participant in the urea cycle, its structural analog, N-Acetyl-L-glutamic acid (NAG) , plays an indispensable regulatory role. The urea cycle is a critical metabolic pathway in mammals and amphibians that detoxifies ammonia (B1221849)—a byproduct of amino acid catabolism—by converting it to urea for excretion. wikipedia.orgwikipedia.org The first and rate-limiting step of this cycle is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPSI) . nih.gov

NAG functions as an essential allosteric activator for CPSI; the enzyme is inactive in its absence. wikipedia.orghmdb.ca The synthesis of NAG from glutamate (B1630785) and acetyl-CoA by N-acetylglutamate synthase (NAGS) is stimulated by arginine, signaling an excess of free amino acids and the need to activate the urea cycle. wikipedia.orgnih.gov Deficiencies in NAGS lead to a failure of the urea cycle, resulting in the accumulation of toxic ammonia in the blood (hyperammonemia). hmdb.calmdb.ca

In contrast, this compound is primarily recognized as a synthetic excitatory peptide that can modulate glutamate receptors in the nervous system. Its D-glutamic acid configuration distinguishes it from the endogenous L-amino acids that dominate mammalian metabolism. Therefore, its primary interplay with core amino acid metabolism is not as a direct substrate or regulator like its L-isomer counterpart but as an external modulator of glutamatergic systems and a compound whose degradation would release D-glutamic acid, a non-standard amino acid in this context.

FeatureN-Acetyl-L-glutamic acid (NAG)This compound
Primary Role Allosteric activator of Carbamoyl Phosphate Synthetase I (CPSI)Synthetic excitatory peptide
Metabolic Pathway Urea Cycle Regulation wikipedia.orgontosight.aiGlutamate receptor modulation
Stereochemistry L-glutamic acidD-glutamic acid
Endogenous Status Naturally occurring metabolite in prokaryotes and eukaryotes wikipedia.orghmdb.caPrimarily a synthetic compound

Contribution to Glutamate and Glutamine Metabolic Flux

Glutamate and glutamine are central to cellular metabolism, acting as key intermediates in nitrogen transport, nucleotide synthesis, and energy production through the tricarboxylic acid (TCA) cycle. cellsignal.comembopress.org Glutamine is converted to glutamate by the enzyme glutaminase (B10826351) (GLS) . Subsequently, glutamate can be converted into the TCA cycle intermediate α-ketoglutarate by either glutamate dehydrogenase (GDH) or various transaminases. cellsignal.combiorxiv.org This metabolic flux is crucial for rapidly proliferating cells and for neuronal function, where the glutamate/glutamine cycle between neurons and astrocytes is a major metabolic pathway. mdpi.comnih.gov

This compound's contribution to this flux is indirect. As an excitatory peptide, it modulates glutamate signaling pathways, particularly those involving NMDA receptors, which are crucial for synaptic transmission. Upon metabolic breakdown, it would release D-glutamic acid. While mammalian metabolism is dominated by L-amino acids, the presence of D-glutamic acid could theoretically influence the glutamate pool. However, its more significant role appears to be in receptor modulation rather than serving as a major carbon or nitrogen source for the glutamate-glutamine cycle. The biosynthesis of many nonessential amino acids, such as proline and aspartate, is heavily dependent on the glutamine-derived glutamate pool. embopress.org

Role in Racemization Processes of D-Amino Acids

The existence of this compound is intrinsically linked to the biological presence and processing of D-amino acids. While L-amino acids are the primary building blocks of proteins, D-amino acids are found in nature, particularly as components of bacterial cell walls. wikipedia.org For instance, peptidoglycan, a key structural element of bacterial cell walls, contains D-alanine and D-glutamic acid. nih.gov

The interconversion between L- and D-amino acids is catalyzed by enzymes called racemases. wikipedia.orgGlutamate racemase , for example, facilitates the conversion of L-glutamate to D-glutamate, providing the necessary building block for peptidoglycan synthesis in bacteria. nih.gov D-glutamic acid can also be formed through the action of transaminases that use D-alanine as a donor. nih.gov The presence of D-amino acids in organisms is not limited to bacteria; D-serine, for example, acts as a neurotransmitter in the mammalian brain. wikipedia.orgnih.gov

The degradation of this compound would release D-glutamic acid into the environment or organism. Bacteria possess metabolic pathways to utilize D-amino acids, sometimes by "running racemization in reverse" to convert them back to the L-form for use as a nitrogen or carbon source. nih.gov Therefore, this compound exists within the broader biochemical context of D-amino acid metabolism and racemization, processes that are critical for microbial life and have specialized roles in higher organisms. wikipedia.orgnih.gov

This compound as a Biosynthetic Intermediate in Diverse Pathways

While this compound itself is not widely cited as a direct intermediate, structurally related molecules containing the N-acetylglycyl moiety are crucial components in the biosynthesis of important microbial products.

Involvement in Secondary Metabolite Biosynthesis (e.g., Clavulanic Acid)

Clavulanic acid is a potent inhibitor of β-lactamase enzymes produced by the soil bacterium Streptomyces clavuligerus. slu.se Its biosynthesis is a complex process involving numerous enzymatic steps. Research has revealed that N-acetylglycyl-clavaminic acid (AGCA) , a closely related compound, is a late-stage intermediate in the clavulanic acid pathway. asm.orgnih.gov

Studies on S. clavuligerus mutants have provided key insights. Mutants lacking the oppA2 gene, which codes for an oligopeptide-binding protein, were found to secrete AGCA into the culture medium while failing to produce clavulanic acid. asm.orgnih.gov The addition of purified AGCA to cultures of mutants blocked in the early steps of the pathway restored clavulanic acid production, confirming its status as a biosynthetic intermediate. nih.gov This finding suggests that the OppA2 protein may be involved in binding and localizing AGCA for its final conversion steps into clavulanic acid. nih.gov The involvement of an N-acetylated dipeptide structure highlights a key mechanism in the formation of this important secondary metabolite. mdpi.com

S. clavuligerus StrainGenetic ModificationKey OutcomeReference
Wild TypeNoneProduces clavulanic acid nih.gov
ΔoppA2 mutantDeletion of oppA2 geneSecretes N-acetylglycyl-clavaminic acid (AGCA); no clavulanic acid production asm.orgnih.gov
Early-pathway mutantsMutation in genes for early stepsNo clavulanic acid; production restored by adding AGCA nih.gov
Late-pathway mutantsMutation in genes for late stepsNo clavulanic acid; production not restored by adding AGCA nih.gov

Contribution to Bacterial O-Antigen Polysaccharide Assembly

The N-acetylglycyl group is also used as a decorative element in the biosynthesis of bacterial surface polysaccharides. The O-antigen is the outermost, highly variable component of the lipopolysaccharide (LPS) in Gram-negative bacteria and is a major determinant of serological specificity and virulence. glycoscience.runih.gov

In certain pathogenic bacteria, a derivative of glucose modified with an N-acetylglycyl group is incorporated into the O-antigen repeating unit. Specifically, the sugar 4-(N-acetylglycyl)amino-4,6-dideoxy-d-glucose (d-Qui4NGlyAc) is a component of the O-antigen in Shigella dysenteriae type 7 and the Shiga toxin-producing Escherichia coli O121. nih.gov The biosynthesis of this specialized sugar involves the formation of a nucleotide-activated precursor, which is then transferred by glycosyltransferases to the growing polysaccharide chain. nih.govconicet.gov.ar The presence of this unique, modified sugar contributes to the structural diversity of O-antigens, which is crucial for the bacteria to evade host immune systems. nih.govresearchgate.net

Bacterial SpeciesO-Antigen ComponentReference
Shigella dysenteriae type 74-(N-acetylglycyl)amino-4,6-dideoxy-d-glucose (d-Qui4NGlyAc) nih.gov
Escherichia coli O1214-(N-acetylglycyl)amino-4,6-dideoxy-d-glucose (d-Qui4NGlyAc) nih.gov
Escherichia coli O74-acetamido-4,6-dideoxy-d-glucose (d-Qui4NAc) (related structure) nih.gov

Biological Activities and Mechanistic Elucidation of N Acetylglycyl D Glutamic Acid

Neurobiological Actions and Receptor Interactions of N-Acetylglycyl-D-glutamic Acid

The neurobiological profile of this compound is primarily characterized by its excitatory effects. It is recognized as a potent convulsant, indicating its capacity to significantly enhance neuronal excitability. rndsystems.combiocrick.com

Modulatory Effects on Excitatory Neurotransmission

This compound functions as an excitatory peptide, a role underscored by its ability to induce seizures in animal models. This excitatory action is more potent than that of L-glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system. rndsystems.com The compound's influence on excitatory neurotransmission is a key aspect of its neuropharmacological profile and is central to its use in neurological research, particularly in studies of epilepsy and neuronal hyperexcitability.

The structural configuration of this compound, specifically the presence of the D-glutamic acid residue, may contribute to its prolonged activity. This D-isomer configuration can confer resistance to enzymatic degradation compared to its L-isoform counterparts.

Ligand-Receptor Dynamics with Glutamate (B1630785) Receptors (e.g., Ionotropic Glutamate Receptors)

The excitatory effects of this compound are mediated through its interaction with glutamate receptors, which are crucial for fast synaptic transmission and synaptic plasticity. wikipedia.org It specifically interacts with ionotropic glutamate receptors (iGluRs), a family of ligand-gated ion channels that includes NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. wikipedia.orgtmc.edu

Activation of these receptors, particularly NMDA receptors, leads to an influx of calcium ions into neurons, a critical step in initiating excitatory neurotransmission and synaptic plasticity. patsnap.com The interaction of this compound with these receptors leads to increased neuronal excitability. It is also suggested that the compound may act as a positive allosteric modulator of glycine (B1666218) receptors, which could further influence neuronal signaling. nih.gov

Receptor TypeInteractionConsequence of Interaction
Ionotropic Glutamate Receptors (iGluRs)Agonism/ModulationIncreased neuronal excitability, potential for seizure induction.
NMDA ReceptorsInteraction, likely agonisticIncreased calcium influx into neurons, promoting excitatory neurotransmission.
Glycine ReceptorsPotential Positive Allosteric ModulatorEnhanced glycine-induced currents, influencing inhibitory neurotransmission. nih.gov

Investigations into Neurological Phenomena and Their Underpinnings

The potent excitatory properties of this compound make it a valuable tool for investigating the mechanisms underlying neurological phenomena such as epilepsy. By inducing seizures in animal models, researchers can study the cascade of events that lead to and sustain seizure activity.

Furthermore, the compound's interaction with glutamate receptors, which are implicated in a wide range of neurological and psychiatric conditions including neurodegenerative diseases, stroke, and schizophrenia, highlights its potential utility in studying these disorders. nih.govjpccr.eu The ability of this compound to modulate glutamatergic transmission provides a means to explore the role of this system in both normal brain function and pathological states.

Enzymatic Regulation and Allosteric Modulation by this compound

Beyond its direct effects on neurotransmitter receptors, this compound may also exert influence through the regulation of specific enzymes. This includes potential allosteric modulation and inhibitory actions on key enzymes involved in metabolic and biosynthetic pathways.

Analysis of Allosteric Activation in Metabolic Enzymes (drawing parallels from N-Acetyl-L-glutamic acid and CPSI)

While direct studies on the allosteric activation of metabolic enzymes by this compound are not extensively documented, parallels can be drawn from its L-isomer counterpart, N-Acetyl-L-glutamic acid (NAG). NAG is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the rate-limiting enzyme of the urea (B33335) cycle. nih.gov This activation is essential for the detoxification of ammonia (B1221849) in the liver. Although the D-isomer's role in this specific pathway is not established, the principle of allosteric regulation by an N-acetylated amino acid derivative provides a framework for potential, yet uninvestigated, interactions with other metabolic enzymes.

Inhibitory Potential against Peptidoglycan Biosynthesis Enzymes (e.g., MurD Ligases)

A significant area of investigation for compounds related to D-glutamic acid is their potential to inhibit bacterial cell wall synthesis. The peptidoglycan layer, essential for bacterial survival, is synthesized through a series of enzymatic steps. wikipedia.orgwikipedia.orgsigmaaldrich.com One of the key enzymes in this pathway is UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, also known as MurD ligase. nih.govuniprot.org This enzyme catalyzes the addition of D-glutamic acid to the growing peptidoglycan precursor. nih.govebi.ac.uk

Given that this compound contains a D-glutamic acid moiety, it presents as a potential inhibitor of MurD ligase. The rationale is that it could act as a competitive inhibitor, binding to the active site of the enzyme and preventing the incorporation of the natural substrate. The development of inhibitors for Mur ligases is an active area of research for novel antibacterial agents. nih.govnih.gov

EnzymePotential InteractionPotential ConsequenceBasis for Hypothesis
Carbamoyl Phosphate Synthetase I (CPSI)Allosteric Activation (by analogy)Modulation of the urea cycle.Parallels with the known activator N-Acetyl-L-glutamic acid. nih.gov
MurD LigaseInhibitionDisruption of bacterial peptidoglycan biosynthesis.Structural similarity to the natural substrate, D-glutamic acid. nih.govebi.ac.uk

Cellular Signaling Pathways Influenced by this compound

This compound is a dipeptide derivative that functions as an excitatory peptide within the central nervous system. medchemexpress.com Its biological effects are primarily mediated through its interaction with glutamate receptors, which are fundamental to a vast array of cellular signaling processes.

Impact on Integrated Stress Responses and Adaptive Mechanisms

The Integrated Stress Response (ISR) is a conserved cellular signaling network that eukaryotic cells activate to manage various stress conditions, including amino acid starvation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum. nih.govembopress.org A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govnih.gov This event is controlled by four known eIF2α kinases, each responding to different types of stress. nih.govbmbreports.org

In the context of amino acid metabolism, the kinase GCN2 (General Control Nonderepressible 2) is activated by the accumulation of uncharged tRNAs, a direct indicator of amino acid deficiency. microbialcell.comtavernarakislab.gr Activated GCN2 phosphorylates eIF2α, which leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that for the transcription factor ATF4. nih.govbmbreports.org ATF4 then orchestrates the expression of genes involved in amino acid synthesis and transport, helping to restore cellular homeostasis and adapt to the stress. nih.govnih.gov

Modulatory Effects on Protein Synthesis and Cellular Homeostasis

The regulation of protein synthesis is a cornerstone of cellular homeostasis, allowing cells to conserve energy and resources during periods of stress. tavernarakislab.grnih.gov The ISR plays a direct modulatory role in this process. The phosphorylation of eIF2α, a key event of the ISR, inhibits the function of the eIF2B complex, which is necessary for recycling eIF2 to its active, GTP-bound state for subsequent rounds of translation initiation. tavernarakislab.gr This leads to a widespread attenuation of cap-dependent translation, effectively pausing the energetically demanding process of general protein synthesis. bmbreports.orgmicrobialcell.com

This reduction in protein production helps cells cope with stress by lowering the burden on the protein-folding machinery and redirecting amino acids from costly synthesis to other essential metabolic functions. microbialcell.com Cellular homeostasis is maintained through a tightly regulated balance of protein synthesis, degradation, and amino acid metabolism. nih.govnih.gov

As a derivative of glutamic acid, this compound is part of the broader metabolic network of amino acids. nih.govontosight.ai Its interaction with glutamate receptors can initiate signaling cascades that affect cellular energy status and ion balance. These downstream effects can influence the metabolic state of the cell, which is a critical determinant for maintaining the homeostatic balance of protein synthesis and degradation. nih.gov

Phenotypic Observations and Physiological Roles of this compound

The physiological roles of this compound have been primarily investigated in the context of neuroscience, where its excitatory properties are most prominent.

Studies on Seizure Induction and Convulsant Activity

This compound is characterized in scientific literature as a potent convulsant. rndsystems.combiocrick.com Experimental studies have consistently shown that it induces seizures in animal models, particularly mice. medchemexpress.comglpbio.com Its pro-convulsant activity is attributed to its function as an excitatory peptide that modulates neurological pathways.

The compound is reported to be more potent at inducing seizures than L-glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system. rndsystems.com The mechanism underlying this potent activity involves the activation of glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs). This interaction leads to enhanced excitatory neurotransmission and neuronal hyperexcitability, culminating in seizure activity. nih.gov The structural configuration of the molecule, specifically the presence of D-glutamic acid and the acetylated glycine, allows for unique interactions with these receptors compared to endogenous L-glutamate derivatives.

Summary of Research on the Convulsant Activity of this compound
ObservationExperimental ModelMechanism of ActionReference
Induces seizuresMurine models (mice)Acts as an excitatory peptide, enhancing excitatory signaling pathways. medchemexpress.com
Potent convulsant activityMiceMore potent than L-glutamic acid in inducing seizures. rndsystems.com
Modulates neurological pathwaysIn vitro and in vivo modelsInteracts with glutamate receptors, including NMDA and metabotropic glutamate receptors (mGluRs).
Used in neurological researchLaboratory researchUtilized as a tool to study seizure mechanisms and the effects of excitatory peptides on the central nervous system.

Explorations into Tissue Development and Repair (extrapolated from glutamic acid research)

While direct research into the role of this compound in tissue development and repair is limited, the functions of its parent compound, glutamic acid, and the related amino acid glutamine, are well-studied in this area. These functions provide an extrapolated context for potential areas of investigation.

Glutamic acid and glutamine are crucial for the synthesis of proteins, which are the fundamental building blocks for tissue repair and growth. wikipedia.orgwcei.net Glutamine, in particular, plays a significant role in the production of collagen, the main structural protein in skin and connective tissues, and supports immune system function, which is vital for wound healing. wcei.netclevelandclinic.orggeneticnutrition.in Amino acids like glutamine and arginine are known to be important for building and repairing body tissues. wcei.net

Furthermore, research on polymers of glutamic acid has demonstrated their potential in regenerative medicine. Hydrogels based on poly-L-glutamic acid have been shown to regulate the wound microenvironment to accelerate healing, improve neovascularization (the formation of new blood vessels), and enhance collagen deposition. mdpi.comrsc.org Glutamic acid also participates in numerous physiological regulation processes and can promote muscle development in certain species. mdpi.com Given that glutamic acid is a precursor for other molecules and a key component in metabolic cycles, its availability is important for cellular proliferation and the repair of damaged tissues. nih.govinchem.org

Extrapolated Roles in Tissue Repair Based on Glutamic Acid Research
ProcessRole of Glutamic Acid/DerivativesMechanismReference
Collagen ProductionGlutamine (derived from glutamate) increases collagen gene transcription.Provides building blocks and signaling for fibroblasts to produce collagen. wcei.net
Immune SupportGlutamine is a crucial fuel source for immune cells.Supports the function of white blood cells in the intestines and elsewhere, aiding in tissue repair. clevelandclinic.org
Wound HealingPoly-L-glutamic acid hydrogels accelerate wound healing.Promotes angiogenesis, inhibits inflammation, and accelerates collagen deposition. mdpi.comrsc.org
Muscle GrowthDietary L-glutamic acid can stimulate muscle growth and development.Enhances protein content in muscle and may regulate growth-related gene expression. mdpi.com

Synthetic Methodologies and Derivatization Strategies for N Acetylglycyl D Glutamic Acid and Analogues

Chemical Synthesis Approaches to N-Acetylglycyl-D-glutamic Acid and Its Derivatives

Chemical synthesis is a fundamental approach for producing this compound with high purity and defined stereochemistry. This involves a series of controlled chemical reactions to build the peptide structure.

Classical peptide synthesis, often performed in solution or on a solid phase, is a primary method for creating peptides like this compound. nih.gov Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, is a widely used technique where the peptide is assembled step-by-step on an insoluble resin support. peptide.com This method allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by washing the resin. peptide.com

The general steps for synthesizing this compound via SPPS would involve:

Protection: The reactive groups on the amino acids (the amino group and the side chain of D-glutamic acid) are protected to prevent unwanted side reactions. peptide.com For example, the γ-carboxyl group of D-glutamic acid can be protected with a tert-butyl group.

Activation and Coupling: The carboxyl group of N-acetylglycine is activated to facilitate the formation of a peptide bond with the amino group of the resin-bound D-glutamic acid. nih.gov

Deprotection: The protecting group on the α-amino group of the newly added amino acid is removed to allow for the next coupling reaction. peptide.com

Cleavage: Once the peptide chain is complete, it is cleaved from the resin support, and the side-chain protecting groups are removed. peptide.com

Optimization of peptide synthesis is crucial for achieving high yields and purity. nih.gov Factors such as the choice of protecting groups, coupling reagents, and reaction conditions are carefully selected to minimize side reactions and prevent aggregation of the growing peptide chain. nih.govpeptide.com For instance, microwave-assisted SPPS can accelerate the synthesis process, especially for longer peptides. nih.gov

Synthesis Step Description Example Reagents
Protection The γ-carboxyl group of D-glutamic acid is protected to prevent side reactions.tert-Butyl chloride
Acetylation The α-amino group of glycine (B1666218) is acetylated.Acetic anhydride
Coupling The protected D-glutamic acid is coupled with N-acetylglycine.HATU, DIPEA, DMF
Deprotection The protecting group (e.g., tert-butyl) is removed to yield the final compound.Trifluoroacetic acid (TFA)

This table illustrates a general chemical synthesis approach for this compound.

The presence of the D-glutamic acid isomer is a key feature of this compound. Achieving this specific stereochemistry requires stereoselective synthesis methods. One common approach is to start with a chiral precursor, such as D-glutamic acid itself, which is commercially available. mdpi.com

Asymmetric synthesis techniques can also be employed to create the desired D-isomer from achiral or racemic starting materials. ucj.org.ua This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. ucj.org.ua For example, Michael addition reactions involving nucleophilic glycine equivalents and α,β-unsaturated carboxylic acid derivatives can be used to synthesize a variety of chi-constrained amino acids with high stereoselectivity. ucj.org.ua The choice of the chiral auxiliary and reaction conditions can direct the synthesis towards the desired D-configuration.

The stereochemical purity of the final product is critical, as the biological activity of peptides is often highly dependent on their stereochemistry.

The principles used to synthesize this compound can be extended to create a wide range of novel N-acylated amino acid and peptide analogues. rsc.org By varying the acyl group, the amino acid sequence, and the stereochemistry, new compounds with potentially unique properties can be designed and fabricated.

N-acylation, the process of adding an acyl group to the N-terminus of a peptide, can enhance the stability of peptides against enzymatic degradation. nih.gov This is because many proteases recognize and cleave the free N-terminus of peptides. nih.gov Common acyl groups used for this purpose include acetyl, formyl, and pyroglutamyl residues. nih.gov

The synthesis of these analogues often follows the same solid-phase or solution-phase methodologies, with the desired acyl group being introduced at the final step of the synthesis. researchgate.net For example, N-terminal acetylation can be easily achieved by adding a final capping step to the standard peptide synthesis protocol using acetic anhydride. peptide.com The design of these analogues is often guided by the desire to improve properties such as stability, solubility, or biological activity. rsc.org

Biotechnological and Enzymatic Production of this compound and Related Compounds

While direct microbial synthesis of this compound is not commonly reported, biotechnological methods are extensively used for the production of related polymers, particularly poly-γ-glutamic acid (PGA). These methods offer environmentally friendly and scalable alternatives to chemical synthesis for producing high molecular weight polymers. nih.gov

Microbial fermentation is the primary method for the industrial production of poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer composed of D- and L-glutamic acid units linked through γ-amide bonds. mdpi.commdpi.com Various microorganisms, particularly species of Bacillus, are known to produce γ-PGA. mdpi.com

The production process involves cultivating these bacteria in a nutrient-rich medium under controlled conditions of temperature, pH, and oxygen supply. mdpi.com The bacteria then synthesize and secrete γ-PGA into the fermentation broth. mdpi.com The composition of the fermentation medium, which typically includes carbon and nitrogen sources, is crucial for maximizing the yield of γ-PGA. frontiersin.org Some strains of Bacillus require the addition of L-glutamic acid to the medium, while others can produce γ-PGA from other carbon sources like glucose or glycerol. mdpi.com

Research has focused on optimizing fermentation conditions and developing genetically engineered microbial strains to improve the efficiency and cost-effectiveness of γ-PGA production. frontiersin.org This includes using inexpensive and renewable raw materials, such as lignocellulosic biomass, to reduce production costs. niscpr.res.in

Microorganism Substrate(s) Productivity
Bacillus subtilisGlucose, L-glutamic acidUp to 101.1 g/L
Bacillus licheniformisGlucose, Citric acidNot specified
Bacillus amyloliquefaciensRice straw hydrolysate82.97 g/L

This table shows examples of microorganisms and substrates used for the production of poly-γ-glutamic acid.

Enzymatic methods offer a more controlled approach to the synthesis and modification of glutamic acid polymers. nih.gov Enzymes can be used to polymerize glutamic acid monomers or to modify existing PGA chains to alter their properties.

One key enzyme in the biosynthesis of γ-PGA is γ-glutamyl transpeptidase, which can catalyze the polymerization of glutamic acid. nih.gov Another enzyme, RimK from Escherichia coli, has been shown to synthesize poly-α-glutamic acid from L-glutamic acid. nih.gov

Enzymatic processes can also be used for the controlled depolymerization of high molecular weight PGA to produce polymers of a specific size. frontiersin.org Furthermore, enzymes can be used to graft other molecules onto the PGA backbone, creating novel materials with tailored properties. For instance, amylosucrase has been used to graft amylose (B160209) chains onto PGA, resulting in a hydrophobic derivative. mdpi.com These enzymatic modification processes provide a versatile platform for creating a variety of PGA-based materials.

Genetic Engineering and Metabolic Engineering for Enhanced Yields

While the industrial production of this compound has traditionally relied on chemical and chemoenzymatic methods, significant theoretical potential exists for developing microbial fermentation routes through genetic and metabolic engineering. Research in this area is not directly documented for the final dipeptide product; however, established engineering strategies for the biosynthesis of its constituent precursors—D-glutamic acid and N-acetylglycine—provide a clear roadmap for creating engineered microbial cell factories. These strategies focus on optimizing precursor supply, introducing requisite enzymatic activities, and channeling metabolic flux toward the desired molecules.

A plausible bio-manufacturing strategy involves engineering microorganisms to overproduce the key precursors, D-glutamic acid and N-acetylglycine. This can be achieved by creating specialized strains for each component or by designing a single, consolidated whole-cell biocatalyst capable of synthesizing the final dipeptide in vivo.

Enhancing D-glutamic acid Biosynthesis

The primary challenge in the microbial production of D-glutamic acid is that nearly all organisms exclusively synthesize the L-enantiomer for their metabolic needs. Therefore, a key genetic intervention is the introduction of an enzyme capable of stereochemical inversion.

Introduction of Racemase Activity : The central strategy for D-glutamic acid production involves the heterologous expression of a glutamate (B1630785) racemase (encoded by genes such as murI). ebi.ac.ukwikipedia.org This enzyme catalyzes the interconversion of L-glutamate and D-glutamate. By expressing this enzyme in a host strain already optimized for high-level L-glutamate production, such as Corynebacterium glutamicum, a racemic mixture can be generated. wikipedia.org The D-glutamate component of the peptidoglycan in bacterial cell walls is synthesized via this enzymatic activity. ebi.ac.ukwikipedia.org

Driving Equilibrium : To enhance the yield of the D-enantiomer, the thermodynamic equilibrium of the racemization reaction must be shifted. This can be accomplished by selectively removing the L-glutamate from the system. One demonstrated approach involves a dual-enzyme bioreactor system where an immobilized glutamate racemase first produces a DL-glutamate mixture, which is then passed through a column containing immobilized L-glutamate oxidase. researchgate.netnih.gov The oxidase selectively degrades the L-enantiomer, leaving a purified stream of D-glutamate. researchgate.netnih.gov In a whole-cell system, a similar effect could be achieved by introducing a pathway that selectively consumes L-glutamate.

The table below outlines common genetic modifications used to increase the initial precursor, L-glutamic acid, in C. glutamicum.

Genetic Modification TargetStrategyRationaleHost Organism
Central Carbon MetabolismOverexpression of genes in the pentose (B10789219) phosphate (B84403) pathway (PPP)Increases supply of NADPH, a crucial cofactor for glutamate dehydrogenase.Corynebacterium glutamicum
TCA Cycle RegulationAttenuation or deletion of α-ketoglutarate dehydrogenase complex genes (e.g., odhA)Prevents the conversion of α-ketoglutarate (a direct precursor to glutamate) to succinyl-CoA, redirecting carbon flux towards glutamate synthesis.Corynebacterium glutamicum
Anaplerotic PathwaysOverexpression of pyruvate (B1213749) carboxylase (pyc) or phosphoenolpyruvate (B93156) carboxylase (ppc)Replenishes oxaloacetate in the TCA cycle to sustain high flux towards α-ketoglutarate.Corynebacterium glutamicum
Glutamate ExportOverexpression of glutamate exporter genes (e.g., mscCG)Facilitates the efficient transport of synthesized glutamate out of the cell, preventing feedback inhibition and intracellular accumulation.Corynebacterium glutamicum

Enhancing N-acetylglycine Biosynthesis

The biosynthesis of N-acetylglycine requires robust supplies of two precursor molecules: the amino acid glycine and the acetyl group donor acetyl-CoA . Metabolic engineering efforts must therefore address the production of both components, as well as the enzymatic reaction that joins them.

Increasing Glycine Availability : Glycine is an amino acid whose overproduction can be toxic to microbial hosts, presenting a significant engineering challenge. anr.fr Strategies to increase its intracellular availability often focus on engineering its direct precursor, serine. Overexpression of genes in the phosphorylated pathway of serine biosynthesis, such as 3-phosphoglycerate (B1209933) dehydrogenase (PGDH1), 3-phosphoserine aminotransferase (PSAT1), and 3-phosphoserine phosphatase (PSP1), can increase the intracellular pool of serine, which is then converted to glycine. nih.govnih.gov

Boosting Acetyl-CoA Supply : Acetyl-CoA is a central metabolite and a critical building block for numerous cellular products, making its availability a common rate-limiting step in engineered pathways. researchgate.netnycu.edu.twnih.gov Several validated strategies exist to increase the intracellular acetyl-CoA pool:

Overexpression of Pyruvate Dehydrogenase : Enhancing the expression of the pyruvate dehydrogenase complex (encoded by aceEF-lpd) increases the conversion of pyruvate to acetyl-CoA. nih.gov

Deletion of Competing Pathways : Knocking out pathways that divert acetyl-CoA to byproduct formation, such as acetate (B1210297) synthesis (via deletion of pta, phosphate acetyltransferase), can preserve the acetyl-CoA pool for the target product. nih.govresearchgate.net

Engineering Bypass Routes : Introducing synthetic bypasses, such as expressing pyruvate oxidase (poxB) and acetyl-CoA synthetase (acs), can create alternative routes from pyruvate to acetyl-CoA. nih.gov

Overexpression of N-Acetyltransferases (NATs) : The final step is the transfer of the acetyl group from acetyl-CoA to the amino group of glycine. This reaction is catalyzed by an N-acetyltransferase (NAT) . wikipedia.org Microbial hosts like Escherichia coli can be engineered to overexpress a suitable NAT with high specificity for glycine. Studies on the production of other N-acetylated amino acids, such as N-acetyl-D-glutamate, have successfully demonstrated that overexpressing a heterologous N-acetylglutamate synthase in conjunction with strategies to boost acetyl-CoA supply dramatically increases product titers. nih.govresearchgate.net A similar approach would be directly applicable to N-acetylglycine production.

The following table summarizes engineering strategies to increase acetyl-CoA availability and their demonstrated impact on the production of N-acetylglutamate (NAG), a structurally related compound.

Genetic ModificationStrategyImpact on N-acetylglutamate (NAG) ProductionHost Organism
Overexpression of argA (N-acetylglutamate synthase)Enhance final enzymatic step for N-acetylation.Baseline production of NAG established.Escherichia coli
Deletion of pta (phosphate acetyltransferase)Block competing pathway for acetyl-CoA consumption (acetate production).Significant increase in NAG titer and conversion yield from glutamate. nih.govEscherichia coli
Deletion of poxB and overexpression of acsEstablish an efficient pyruvate-to-acetyl-CoA bypass.Improved acetyl-CoA supply, further enhancing NAG production. nih.govresearchgate.netEscherichia coli
Deletion of fadR and overexpression of fadDOptimize fatty acid degradation pathway for acetyl-CoA generation from fatty acid feedstocks.Demonstrated high conversion rates of glutamate to NAG using fatty acids as a carbon source. nih.govresearchgate.netEscherichia coli

Consolidated Dipeptide Synthesis: A Whole-Cell Biocatalyst Approach

A more advanced synthetic biology approach would involve engineering a single microorganism to perform the entire synthesis from simple carbon sources. nih.gov This would require the co-expression of all necessary pathways: D-glutamate synthesis (via glutamate racemase) and N-acetylglycine synthesis (via enhanced glycine/acetyl-CoA supply and a NAT).

The final and most complex step would be the in vivo enzymatic condensation of N-acetylglycine and D-glutamic acid to form the dipeptide. This reaction is not a part of central metabolism and would require a bespoke enzymatic solution. One potential avenue is the engineering of nonribosomal peptide synthetase (NRPS) domains. nih.gov NRPS adenylation (A) domains are capable of activating specific amino acids (including D-amino acids) and facilitating peptide bond formation. nih.gov A highly engineered NRPS module or a novel ligase could be designed and expressed in the host strain to catalyze this final condensation step, completing a fully biological production route for this compound.

Advanced Analytical and Spectroscopic Characterization of N Acetylglycyl D Glutamic Acid

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is an indispensable tool for the separation of N-Acetylglycyl-D-glutamic acid from complex mixtures, enabling its identification and quantification. The choice of technique depends on the specific analytical goal, such as purity assessment or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, in particular, is well-suited for separating polar and ionizable compounds. In this technique, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with additives such as trifluoroacetic acid to improve peak shape and resolution.

For purity assessment, HPLC provides a high-resolution separation of the target compound from any impurities or related substances. The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often use HPLC to certify the purity of their compounds, with purities of ≥98% being common. jk-sci.com The method can be optimized by adjusting the mobile phase composition, gradient elution profile, and column chemistry to achieve the best separation. For quantitative analysis, HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry, to provide sensitive and selective detection. researchgate.nethelixchrom.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Typical Condition Purpose
Column C18 Reverse-Phase (e.g., ODS-Hypersil) Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) Elution of the compound from the column
Elution Gradient Optimal resolution of compounds with varying polarities
Flow Rate 1.0 mL/min Consistent and reproducible retention times
Detection UV at 210-220 nm Detection of the peptide bond

| Injection Volume | 10 µL | Introduction of the sample into the HPLC system |

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. americanpeptidesociety.org Due to the non-volatile nature of dipeptides like this compound, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.com This process involves chemically modifying the polar functional groups (carboxyl and amino groups) to form less polar, more volatile derivatives.

Common derivatization techniques include silylation, which replaces active hydrogens with a nonpolar moiety. sigmaaldrich.com For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comnih.gov Once derivatized, the compound can be separated on a GC column, often a mid-polarity column like a DB-35, and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). americanpeptidesociety.orgbris.ac.uk GC-MS allows for both separation and structural identification based on the mass spectrum of the derivative. researchgate.net While less direct than HPLC, GC analysis of volatile derivatives is valuable for specific applications, such as metabolic profiling where N-acetylated amino acids are of interest. researchgate.net

Paper chromatography and Thin-Layer Chromatography (TLC) are foundational chromatographic techniques that continue to have utility in the analysis of amino acids and peptides. springernature.com These methods separate compounds based on their differential partitioning between a stationary phase (e.g., cellulose (B213188) on paper or silica (B1680970) gel on a TLC plate) and a mobile phase. buffalostate.edulibretexts.org

In the context of this compound, TLC can be a rapid and cost-effective tool for monitoring reaction progress during synthesis or for preliminary purity checks. springernature.com A sample is spotted onto the TLC plate, which is then placed in a developing chamber with a suitable solvent system, such as a mixture of n-butanol, acetic acid, and water. reachdevices.com As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and interaction with the stationary phase. buffalostate.edu

After development, the separated spots are visualized. Since amino acids and their derivatives are typically colorless, a visualizing agent is required. biotopics.co.uk Ninhydrin is a common reagent that reacts with primary and secondary amines to produce a colored product, typically a purple spot. libretexts.orgcleapss.org.uk The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and compared to a standard for identification. cutm.ac.in While less quantitative and providing lower resolution than HPLC, TLC remains a valuable technique for qualitative analysis. springernature.com

Table 2: Comparison of Chromatographic Techniques for this compound

Technique Principle Primary Application Derivatization Required?
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase. Purity assessment and quantification. No
GC Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Analysis of volatile derivatives. Yes

| TLC | Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate. | Qualitative analysis, reaction monitoring. | No |

Mass Spectrometric Approaches for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in the structural elucidation and quantitative analysis of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules like peptides. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions of the analyte are expelled into the gas phase and directed into the mass analyzer.

This technique allows for the accurate determination of the molecular weight of this compound by detecting its molecular ion, typically as a protonated molecule [M+H]+. Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of peptides in MS/MS is well-characterized and provides sequence information. For N-acetylated peptides, the presence of the acetyl group influences the fragmentation pattern, often leading to the formation of prominent b-ions, which are fragments containing the N-terminus. nih.gov The fragmentation pattern of this compound would be expected to yield characteristic fragment ions corresponding to the cleavage of the peptide bond and other covalent bonds within the molecule.

Table 3: Predicted ESI-MS Data for this compound

Ion Formula Calculated Monoisotopic Mass (Da)
[M+H]+ C9H15N2O6+ 247.0925

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rndsystems.com The exact mass of this compound is 246.0801 g/mol based on its chemical formula C9H14N2O6. rndsystems.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the m/z of an ion with high precision, often to within a few parts per million (ppm).

This level of accuracy allows for the unambiguous determination of the elemental formula of the molecular ion, providing strong evidence for the identity of this compound. For example, if HRMS analysis of a sample yields a protonated molecule with an m/z of 247.0925, this would be consistent with the elemental formula C9H15N2O6+ (the protonated form of C9H14N2O6), thereby confirming the compound's identity with a high degree of confidence.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Trifluoroacetic acid
N,O-bis(trimethylsilyl)trifluoroacetamide
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide
n-butanol
Acetic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Detailed NMR studies providing specific chemical shifts, coupling constants, and conformational analysis for this compound are not present in the currently available literature. Such studies would be essential for a complete understanding of its three-dimensional structure in solution.

Proton (1H) NMR for Characterization of Proton Environments

Experimentally determined 1H NMR data, including a data table of chemical shifts (δ) in ppm, multiplicities (e.g., s, d, t, m), coupling constants (J) in Hz, and assignments for each proton in the this compound molecule, could not be located. This information is crucial for confirming the identity and purity of the compound and for providing insights into the local electronic environment of each proton.

Carbon (13C) NMR for Backbone and Side-Chain Carbon Analysis

Published 13C NMR spectra and a corresponding data table of chemical shifts for the backbone and side-chain carbons of this compound are not available. This data would be invaluable for confirming the carbon framework of the molecule, including the carbonyl carbons of the acetyl group, the peptide bond, and the carboxylic acid groups, as well as the alpha and side-chain carbons.

Specialized NMR Techniques for Metabolite Quantification and Isomer Differentiation (e.g., J-modulated spectroscopy)

There are no specific research findings detailing the use of specialized NMR techniques, such as J-modulated spectroscopy, COSY, HSQC, or HMBC, for the quantification or isomeric differentiation of this compound. These advanced techniques would be necessary to unambiguously assign all proton and carbon signals and to differentiate it from its L-glutamic acid-containing diastereomer.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy is a powerful tool for analyzing the functional groups and secondary structure of peptides. However, specific experimental spectra for this compound are not documented.

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Linkage Confirmation and Conformational Studies

An experimental FTIR spectrum for this compound, along with a data table of characteristic absorption bands (in cm⁻¹), is not available in the searched literature. This data would be used to confirm the presence of key functional groups, with particular interest in the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands, which are sensitive to the peptide's conformation and hydrogen-bonding patterns.

Application of Raman Spectroscopy (if relevant data emerges)

No relevant data has emerged regarding the application of Raman spectroscopy for the analysis of this compound. Raman spectroscopy would serve as a complementary technique to FTIR, providing information on non-polar bonds and skeletal vibrations, and is particularly useful for studying samples in aqueous solutions.

Investigative Methodologies and Research Paradigms in N Acetylglycyl D Glutamic Acid Studies

In Vitro Experimental Models for Mechanistic Investigations

In vitro models are fundamental for dissecting the specific molecular and cellular pathways affected by N-Acetylglycyl-D-glutamic acid. These systems offer a high degree of control over experimental variables, allowing for detailed mechanistic studies.

Cell culture systems are invaluable for observing the direct effects of N-acetylated dipeptides on specific cell types, particularly neurons and glial cells. While direct studies on this compound are limited, research on the structurally similar and abundant brain dipeptide, N-acetyl-aspartyl-glutamate (NAAG), provides a strong methodological precedent.

Future research on this compound would likely employ similar cell culture models to investigate its potential neuroexcitatory or neuromodulatory properties. Key parameters to be measured would include changes in intracellular calcium levels, membrane potential, and the expression of genes related to synaptic plasticity and cell stress.

The metabolic fate of this compound is of significant interest, as its breakdown can release glutamate (B1630785), a primary excitatory neurotransmitter. Enzymatic assays are crucial for identifying the enzymes responsible for its hydrolysis and for quantifying their kinetic parameters.

The primary enzymes known to hydrolyze N-acetylated alpha-linked acidic dipeptides are N-acetylated-alpha-linked acidic dipeptidases (NAALADases). uniprot.orgnih.govgenecards.orgdbcls.jp Research on NAAG has led to the development of robust enzymatic assays to characterize NAALADase activity. These assays typically use a radiolabeled substrate, such as [3H]NAAG, which is incubated with brain membrane preparations or purified enzyme. The reaction products, N-acetyl-aspartate and [3H]glutamate, are then separated by ion-exchange chromatography and quantified by scintillation counting.

Table 1: Methodologies for Determining Enzymatic Kinetics

MethodologyPrincipleKey Parameters DeterminedExample Application
Radiometric Assay Measures the rate of conversion of a radiolabeled substrate to a product.Km, Vmax, KiCharacterizing the hydrolysis of [3H]NAAG by NAALADase in rat brain membranes. nih.gov
Spectrophotometric Assay Monitors the change in absorbance of a chromogenic substrate or product over time.Km, VmaxGeneral method for enzymes that produce a colored product.
Fluorometric Assay Uses a fluorogenic substrate that releases a fluorescent product upon enzymatic cleavage.Km, VmaxCharacterizing the kinetics of γ-Glutamyl Hydrolase using internally quenched fluorogenic substrates. nih.gov
1H NMR Spectroscopy Tracks the change in concentration of substrate and product over time by monitoring specific proton signals.Km, VmaxAnalyzing the enzymatic hydrolysis of N-acetyl-L-methionine. azom.com

Given that this compound is an excitatory peptide, identifying its molecular targets, such as neurotransmitter receptors, is a key research objective. rndsystems.comnih.gov Receptor binding and functional assays are the primary tools for this purpose.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays would likely focus on glutamate receptors, particularly the NMDA and metabotropic glutamate (mGluR) subtypes, due to the structural similarity of the compound to glutamate and the known interactions of NAAG with these receptors. nih.govmdpi.com These experiments involve incubating brain membrane preparations, which are rich in these receptors, with a radiolabeled ligand known to bind to the target receptor. The ability of this compound to displace the radioligand is then measured, allowing for the calculation of its binding affinity (Ki).

Functional assays complement binding studies by assessing the physiological consequence of the ligand-receptor interaction. For ionotropic receptors like the NMDA receptor, electrophysiological techniques such as patch-clamp recordings on cultured neurons can be used to measure changes in ion flow across the cell membrane in response to the compound. researchgate.netnih.gov For G-protein coupled receptors like mGluRs, functional assays might measure changes in downstream signaling molecules, such as intracellular calcium or cyclic AMP (cAMP). The study of NAAG has shown it to be an agonist at mGluR3 receptors, an action that is often investigated through its ability to inhibit adenylyl cyclase activity. nih.govmdpi.com

In Vivo Animal Models for Systemic and Organ-Specific Studies

In vivo animal models are essential for understanding the integrated physiological and behavioral effects of this compound in a whole organism. Rodent models, particularly mice and rats, are the most commonly used.

Murine models have been instrumental in demonstrating the neuroexcitatory properties of this compound. A key finding is that this dipeptide is a potent convulsant, capable of inducing seizures when administered to mice. rndsystems.comnih.govscienceopen.com This effect is reported to be more potent than that of L-glutamic acid itself. rndsystems.comnih.gov

The experimental paradigm for these studies typically involves the intracerebroventricular (i.c.v.) injection of the compound in conscious, freely moving mice. The animals are then observed for behavioral changes, and the latency to and severity of seizures are recorded. This model allows for the direct assessment of the compound's central excitatory activity, bypassing the blood-brain barrier.

These findings position this compound as a tool for studying the mechanisms of epilepsy and excitotoxicity. Murine seizure models, such as those induced by pentylenetetrazol (PTZ) or maximal electroshock (MES), could be used to investigate whether this compound modulates seizure thresholds or interacts with known anti-epileptic drugs. nih.govscispace.com Furthermore, these models provide a platform for exploring the involvement of specific glutamate receptor subtypes in the observed convulsant effects by co-administering selective receptor antagonists.

Table 2: Excitatory Effects of this compound in Murine Models

CompoundAdministration RouteObserved Effect in MiceComparative Potency
This compound IntracerebroventricularInduction of seizures rndsystems.comscienceopen.comMore potent than L-glutamic acid rndsystems.comnih.gov
L-Glutamic acid IntracerebroventricularInduction of seizuresLess potent than this compound rndsystems.comnih.gov

Understanding the distribution of this compound in different tissues and how its levels change during development is crucial for elucidating its physiological roles. While direct data on this specific compound is lacking, studies on related N-acetylated compounds provide a methodological framework.

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to quantify the levels of small molecules in various tissues. nih.govnih.gov For tissue distribution studies, animals at a specific age are euthanized, and various organs (e.g., cerebrum, cerebellum, brain stem, spinal cord, liver, kidney) are collected. nih.gov The concentration of the compound of interest is then measured in each tissue. This can reveal whether the compound is localized to specific brain regions or has a broader systemic distribution.

Developmental studies involve analyzing tissues from animals at different life stages, from fetal to adult. For example, research on the related dipeptide N-acetyl-alpha-aspartylglutamic acid (a structural isomer of NAAG) in rats and guinea pigs has revealed distinct developmental profiles in different brain regions. nih.gov In some areas, its concentration increases with maturation, while in others it remains low. These studies provide insights into the potential roles of these peptides in brain development and maturation. Similar comparative studies on this compound would be necessary to understand its specific temporal and spatial expression patterns.

Metabolomic Profiling in Biological Fluids and Tissues

Metabolomic profiling is instrumental in identifying and quantifying endogenous small molecules, including this compound, within complex biological samples such as biofluids (plasma, urine, cerebrospinal fluid) and tissues. These approaches are crucial for understanding the compound's physiological and pathological relevance. The primary analytical platforms employed are based on advanced chromatographic and mass spectrometry techniques, which offer high sensitivity, specificity, and resolution.

Methodologies such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are fundamental for separating this compound from a complex mixture of metabolites. These techniques are often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for definitive identification and quantification. For instance, UPLC-MS/MS has been effectively used for the sensitive determination of structurally related N-acetylated amino acids in tissue homogenates. This approach often involves stable isotope dilution, using a labeled internal standard to ensure accuracy.

Sample preparation is a critical step to reduce matrix interference. This typically involves protein precipitation, followed by derivatization to enhance the chromatographic properties and detection sensitivity of the amino acid derivatives. While specific protocols for this compound are not extensively detailed in the literature, established methods for other amino acids and their derivatives in biological fluids are readily adaptable.

Recent advancements also include the use of mass spectrometry imaging (MSI), such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, which allows for the visualization of the spatial distribution of metabolites directly within tissue sections. This in situ analysis can provide valuable insights into the localization of N-acetylated compounds in specific tissue regions, such as tumors, and help implicate them in localized biological processes.

Table 1: Analytical Techniques for Metabolomic Profiling Applicable to this compound

Technique Description Key Advantages Common Application
HPLC-MS High-Performance Liquid Chromatography coupled with Mass Spectrometry. Robust, versatile, good for complex mixtures. Quantification in plasma and urine.
UPLC-MS/MS Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry. Higher resolution, shorter analysis times, high sensitivity and specificity. Trace-level quantification in tissue homogenates and cerebrospinal fluid.
GC-MS Gas Chromatography-Mass Spectrometry. Excellent separation for volatile compounds; requires derivatization for amino acids. Broad metabolic screening.
MALDI-MSI Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Provides spatial distribution of metabolites within tissue sections. In situ analysis of compound localization in tissues.

Computational and Bioinformatic Approaches in this compound Research

Computational and bioinformatic methods provide powerful tools for investigating the properties and interactions of this compound at a molecular level, complementing experimental studies by offering insights that are difficult to obtain otherwise.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a target protein, typically a receptor or enzyme. These methods are essential for understanding the structural basis of the compound's biological activity, such as its reported excitatory effects .

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. For this compound, docking studies could elucidate its binding mode to glutamate receptors (e.g., AMPA or NMDA receptors), identifying key amino acid residues involved in the interaction through hydrogen bonds, electrostatic forces, and hydrophobic contacts edgccjournal.orgsemanticscholar.org. Such analyses help in understanding why it may act as a potent convulsant .

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. Starting from a docked pose, MD simulations model the movements and conformational changes of atoms by solving Newton's equations of motion. These simulations can assess the stability of the predicted binding pose, reveal the role of solvent molecules, and calculate binding free energies researchgate.netnih.gov. For this compound, MD simulations could confirm the stability of its interaction with a target receptor and characterize the flexibility of both the ligand and the protein's binding pocket, offering a more realistic representation of the binding event in a biological environment nih.gov.

Table 2: Parameters in Molecular Docking and Dynamics Simulations

Parameter Description Relevance to this compound Research
Docking Score A numerical value representing the predicted binding affinity of the ligand to the protein. Ranks potential binding poses and compares affinity to different receptors.
Binding Site Residues Amino acids in the protein that directly interact with the ligand. Identifies key interactions responsible for binding specificity and activity.
RMSD Root Mean Square Deviation; measures the average distance between atoms of the ligand/protein over time. Assesses the stability of the ligand's position in the binding site during MD simulations.
Binding Free Energy The overall energy change upon ligand binding, calculated from MD simulations (e.g., using MM-PBSA). Provides a quantitative estimate of binding affinity and stability.

Quantum Chemical Calculations and Theoretical Conformation Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of this compound researchgate.netgre.ac.uk. These methods provide highly accurate information about molecular geometry, conformational stability, and electronic charge distribution.

Theoretical Conformation Analysis aims to identify the most stable three-dimensional structures (conformers) of a molecule. For a flexible molecule like this compound, numerous conformations are possible due to the rotation around its single bonds. By calculating the potential energy surface, researchers can identify low-energy, stable conformers that are likely to exist under physiological conditions nih.gov. This information is critical, as the specific conformation of the molecule dictates how it can interact with its biological targets . Studies on related N-acetylated amino acids have successfully used DFT and ab initio methods to explore the full conformational space and analyze the stabilizing effects of intramolecular hydrogen bonds documentsdelivered.com.

Quantum Chemical Calculations also provide insights into the electronic properties of the molecule, such as the distribution of partial charges on atoms and the molecular electrostatic potential (MEP). The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting non-covalent interactions with protein binding sites researchgate.net. These calculations can help explain the molecule's reactivity and its ability to form specific hydrogen bonds with receptor residues.

Metabolic Pathway Mapping and Network Analysis

Understanding the metabolic context of this compound requires mapping its biosynthetic and degradation pathways and analyzing its connections within the broader metabolic network.

Metabolic Pathway Mapping involves identifying the sequence of enzymatic reactions that lead to the synthesis and breakdown of a compound. The biosynthesis of N-acetylated peptides like this compound generally involves enzymatic processes that join acetylated amino acids . The N-acetylation of the N-terminal glycine (B1666218) can occur via N-acetyltransferases, followed by peptide bond formation catalyzed by peptide synthetases formulationbio.com. The degradation would likely involve peptidases that cleave the peptide bond. While specific pathways for this compound are not well-defined, knowledge of general N-acyl amino acid metabolism provides a framework nih.govnih.gov. Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) can be used to explore related pathways, such as amino acid metabolism and peptide biosynthesis genome.jpgenome.jp.

Metabolic Network Analysis integrates large-scale metabolomic data to visualize the complex web of metabolic reactions leidenuniv.nl. By mapping changes in metabolite levels onto a network, researchers can infer how specific pathways are altered under different conditions escholarship.org. For instance, an increase in N-acetylated amino acids has been observed in certain diseases, suggesting alterations in related metabolic networks researchgate.net. Network analysis can help to generate hypotheses about the function of this compound by identifying metabolites that are correlated with its abundance, potentially revealing upstream or downstream pathway connections and its role in cellular physiology nih.govresearchgate.net.

Emerging Research Directions and Future Perspectives on N Acetylglycyl D Glutamic Acid

Translational Research and Therapeutic Potential

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in medicine. For N-Acetylglycyl-D-glutamic acid, this involves exploring its potential as a therapeutic agent across a range of diseases, from neurological disorders to infectious diseases, and its application in biomaterials.

This compound has been identified as an excitatory peptide. bio-techne.comrndsystems.com Research has shown it to be more potent than L-glutamic acid in inducing seizures in animal models, highlighting its significant neuroactive properties. bio-techne.comrndsystems.com This excitatory nature suggests that it could serve as a valuable research tool for studying the mechanisms of neuronal hyperexcitability that underlie conditions like epilepsy.

The therapeutic potential of related N-acetylated dipeptides is well-documented. For instance, N-acetyl-aspartyl-glutamate (NAAG), the most abundant dipeptide in the brain, acts as a neuromodulator at glutamatergic synapses. nih.govresearchgate.net NAAG helps to inhibit excessive glutamate (B1630785) signaling, a process implicated in excitotoxicity-related brain disorders. nih.govmdpi.com By activating presynaptic mGluR3 receptors, NAAG reduces glutamate release, offering a protective mechanism. researchgate.netmdpi.com Strategies aimed at increasing NAAG levels are considered promising therapeutic options for a variety of neurological and psychiatric diseases, including stroke, traumatic brain injury, epilepsy, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

Given these parallels, future research on this compound may focus on its potential to modulate glutamate signaling pathways. Its D-glutamic acid component is particularly interesting, as D-amino acids are known to have distinct roles in the nervous system. Understanding its specific receptor interactions and downstream effects could pave the way for developing novel modulators for neurological disorders where the glutamatergic system is dysregulated.

Table 1: Comparative Neuroactive Properties of N-Acetyl Dipeptides

CompoundPrimary Mechanism of ActionPotential Therapeutic Relevance
This compound Excitatory peptide; potent convulsant bio-techne.comrndsystems.comResearch tool for epilepsy; potential modulator of glutamate pathways.
N-acetyl-aspartyl-glutamate (NAAG) Modulator of glutamatergic synapses via mGluR3 activation; reduces glutamate release nih.govresearchgate.netNeuroprotection in stroke, TBI, epilepsy, Alzheimer's, Parkinson's nih.govmdpi.com

The unique structure of this compound, combining an acetylated amino acid and a D-amino acid, makes it a candidate for investigation as a novel anti-infective agent. Both components are relevant to bacterial physiology and virulence.

Glutamic acid and its derivatives are crucial for bacterial metabolism and have been explored as targets for antibacterial drugs. nih.gov Furthermore, D-amino acids are key components of the peptidoglycan cell wall in bacteria, and molecules that interfere with their metabolism can disrupt cell wall integrity. The sugar N-acetylglucosamine (GlcNAc), structurally related to the N-acetylglycyl component, is also integral to the bacterial cell wall and has been shown to regulate virulence properties in various pathogens. plos.org

Research has shown that glutamine, a derivative of glutamic acid, can promote the uptake of antibiotics in multidrug-resistant bacteria, suggesting that modulating amino acid metabolism can overcome resistance mechanisms. bioworld.com Future research could explore whether this compound can act as a "Trojan horse," being taken up by bacteria through amino acid or peptide transporters and subsequently interfering with critical metabolic pathways, such as those for peptidoglycan synthesis or nitrogen metabolism. nih.gov This could lead to the development of new antibiotics or adjuvants that resensitize resistant bacteria to existing drugs.

While this compound is a small dipeptide, its constituent, glutamic acid, is the monomer for poly-γ-glutamic acid (γ-PGA), a versatile biopolymer with extensive applications in biomedical materials. mdpi.comnih.govresearchgate.net The properties of γ-PGA provide a basis for extrapolating the potential utility of smaller glutamic acid-containing molecules in material science.

γ-PGA is highly valued for being biocompatible, biodegradable, non-toxic, and water-soluble. researchgate.net These characteristics have led to its successful use in various medical applications, including:

Drug Delivery: γ-PGA can be formulated into nanoparticles, microparticles, and hydrogels for the controlled and sustained release of drugs. bohrium.com

Tissue Engineering: Its compatibility with cells makes it a suitable component for scaffolds that support tissue regeneration. nih.govresearchgate.net

Wound Healing: Hydrogels made from γ-PGA can absorb wound exudate and provide a moist environment conducive to healing. bohrium.com

By extension, this compound could be investigated as a functional building block or surface modifier for biomedical materials. Its N-acetyl group could alter the physicochemical properties, such as hydrophobicity and resistance to enzymatic degradation. This could be leveraged to create novel polymers or nanoparticles with tailored properties for specific applications, such as targeted drug delivery or creating biocompatible coatings for medical implants. Copolyesters based on N-substituted glutamic acid have already shown promise in forming self-stabilizing nanoparticles for delivering poorly water-soluble drugs. diva-portal.org

Table 2: Potential Biomedical Material Applications Based on Poly-γ-Glutamic Acid (γ-PGA)

Application AreaProperties of γ-PGAExtrapolated Potential for this compound
Drug Delivery Biocompatible, biodegradable, high drug loading capacity researchgate.netbohrium.comUse as a component in novel polymers to create functionalized nanoparticles or hydrogels.
Tissue Engineering Excellent cell compatibility, supports cell growth mdpi.comnih.govIncorporation into scaffolds to enhance biocompatibility and modulate cellular interactions.
Wound Healing High water absorption, promotes healing environment bohrium.comDevelopment of functionalized hydrogels with enhanced stability and specific biological activity.

Advancing Fundamental Understanding of Biological Systems

Beyond direct therapeutic applications, studying this compound can provide deeper insights into the fundamental workings of complex biological systems, particularly in neuroscience and microbiology.

The neuroexcitatory effect of this compound makes it a valuable probe for investigating the delicate balance of excitation and inhibition in the brain. bio-techne.com An imbalance in this system, particularly an excess of glutamate-induced excitation (excitotoxicity), is a key factor in the pathology of many neurodegenerative diseases. mdpi.com

The related dipeptide NAAG is known to be neuroprotective by fine-tuning glutamate signaling. researchgate.netyoutube.com It is synthesized in neurons and rapidly broken down by the enzyme glutamate carboxypeptidase II (GCPII), which is found on astrocytes. researchgate.net In neuroinflammatory conditions, GCPII can be upregulated, leading to lower levels of protective NAAG and higher levels of potentially excitotoxic glutamate. youtube.com

Studying how this compound interacts with this system—for instance, whether it competes with NAAG, affects GCPII activity, or interacts with different glutamate receptors—could reveal new aspects of glutamatergic regulation. This research could help clarify the complex interplay between different N-acetylated peptides in brain health and disease, potentially identifying new targets for therapeutic intervention in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. mdpi.comnih.gov

The presence of both N-acetylated and D-amino acid moieties in this compound makes it highly relevant to the study of host-pathogen interactions. Many bacteria utilize amino acids and related molecules from their host environment to thrive and cause disease. nih.gov The ability to metabolize certain compounds can be directly linked to a pathogen's virulence. nih.gov

Furthermore, N-acetylated sugars like N-acetylglucosamine (GlcNAc) can act as signaling molecules that regulate virulence factors in both fungi and bacteria. plos.org For example, GlcNAc can stimulate toxin production in Pseudomonas aeruginosa or induce the formation of invasive hyphae in the fungus Candida albicans. plos.org

Investigating how pathogenic bacteria respond to this compound could provide insights into microbial sensing and metabolic adaptation within a host. For example, does its presence signal a specific host environment, leading to the upregulation of virulence genes? Can bacteria use it as a nutrient source, and if so, what are the metabolic pathways involved? Understanding these dynamics is crucial for comprehending how pathogens establish infections and could reveal novel strategies to disrupt these processes. nih.gov

Methodological Innovations and Technological Advancements

The exploration of this compound's biological significance is poised for significant advancement through the adoption and development of cutting-edge research methodologies. Innovations in high-resolution imaging and high-throughput screening are set to provide unprecedented insights into its molecular interactions and functional roles within complex biological systems.

Application of High-Resolution Imaging Techniques for In Situ Analysis

Future research into this compound will increasingly rely on high-resolution imaging techniques to visualize its distribution, target engagement, and downstream effects directly within tissues (in situ). While the direct application of these technologies to this specific dipeptide is still an emerging area, the precedent set by their use for similar molecules, such as neuropeptides and glutamate receptor ligands, provides a clear roadmap for future investigations.

Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging are particularly promising. MALDI-MS allows for the direct measurement and spatial mapping of peptides and other small molecules on fresh or fixed tissue sections, offering a powerful tool to investigate the regional distribution of this compound in neuronal tissues. clinicallab.comnih.gov This method can generate detailed mass profiles from specific brain regions, such as the supraoptic nucleus and caudate putamen, revealing how the concentration of specific peptides can be modulated by physiological events. clinicallab.comnih.gov Advanced iterations, like MALDI FTMS (Fourier Transform Mass Spectrometry), further enhance mass accuracy and resolution, enabling the sensitive detection of low-abundance peptides. researchgate.net

Molecular imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) represents another critical frontier. tandfonline.comnih.gov Although the development of specific radiotracers for glutamate receptors has been challenging, successful PET ligands for certain subtypes are now available for research in conditions like schizophrenia and depression. tandfonline.comnih.gov Developing a specific radioligand for the binding sites of this compound would enable non-invasive, in vivo visualization of its target receptors in the brain, providing invaluable data on its pharmacokinetics and target engagement in real-time.

Furthermore, super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), offer the ability to visualize molecular interactions at the nanoscale. upenn.edu These methods could be employed to study the precise localization of this compound or its binding partners at the synaptic level, providing a deeper understanding of its role in neurotransmission.

Table 1: Comparison of High-Resolution Imaging Techniques for Future this compound Research

TechniquePrinciplePotential Application for this compoundAdvantagesLimitations
MALDI-MS ImagingLaser-induced desorption and ionization of molecules from a matrix applied to a tissue section, followed by mass analysis to map molecular distribution. clinicallab.comMapping the precise anatomical distribution of the compound in brain tissue; quantifying regional concentration changes in response to stimuli.Label-free; high multiplexing capacity (detects many molecules simultaneously); applicable to fresh-frozen and fixed tissues. clinicallab.comnih.govLimited spatial resolution compared to optical microscopy; potential for ion suppression effects.
Positron Emission Tomography (PET)Detection of gamma rays emitted from a positron-emitting radiotracer that binds to a specific molecular target in the body. tandfonline.comnih.govIn vivo visualization and quantification of target receptor density and occupancy in the living brain.Non-invasive; provides quantitative functional data in real-time; high sensitivity. tandfonline.comRequires the development of a highly specific radioligand; lower spatial resolution than microscopy. nih.gov
Super-Resolution Microscopy (e.g., STED, STORM)Optical techniques that overcome the diffraction limit of light to achieve nanoscale resolution. upenn.eduVisualizing the sub-synaptic localization of the compound's binding sites; studying co-localization with other synaptic proteins.Provides unprecedented spatial resolution (sub-diffraction limit); allows for dynamic imaging of molecular interactions in living cells. yale.eduRequires specific fluorescent labeling; complex instrumentation and data analysis.

Development of High-Throughput Screening Platforms for Identifying Novel Modulators

Identifying novel molecules that can modulate the activity of this compound or its associated pathways is crucial for both basic research and therapeutic development. High-throughput screening (HTS) platforms provide the necessary scale and efficiency to test vast libraries of compounds for such activity.

Future HTS campaigns will likely employ a variety of assay formats. Cell-based assays using fluorescence or luminescence readouts are a common approach. For instance, a functional assay measuring receptor-induced intracellular calcium release has been used to screen over 144,000 substances to identify positive allosteric modulators of the mGluR5 glutamate receptor. nih.gov A similar strategy could be developed using cell lines engineered to respond to this compound, allowing for the rapid identification of both agonists and antagonists. Another established method is the use of a voltage-sensitive dye (VSD) to detect changes in membrane depolarization, which has been successfully used to find modulators of AMPA receptor-auxiliary subunit complexes. nih.gov

Table 2: High-Throughput Screening Platforms for Discovering this compound Modulators

Platform TypeMethodologyObjectiveExample Application
Cell-Based Functional AssaysUtilizes engineered cell lines that produce a measurable signal (e.g., fluorescence, luminescence) in response to target activation.Identify compounds that act as agonists, antagonists, or allosteric modulators.Screening for mGluR5 modulators using an assay that measures intracellular calcium release. nih.gov
Biochemical AssaysMeasures the direct interaction between a compound and a purified target protein or the activity of an isolated enzyme.Identify direct binders or inhibitors of a specific molecular target.A coupled enzyme-based fluorescent assay was used to screen ~30,000 compounds for glutaminase (B10826351) inhibitors. nih.gov
Virtual (In Silico) ScreeningComputational docking of virtual compound libraries to the 3D structure of a target protein to predict binding affinity. nih.govPrioritize compounds for experimental testing; identify novel chemical scaffolds.Used to identify novel chemotypes with biological activity at query targets from virtual screens. nih.gov
AI-Driven Peptide DesignUses generative and predictive AI models to design novel peptide sequences with optimized physicochemical and pharmaceutical properties. nsf.govCreate new peptide-based modulators with high specificity and desired drug-like characteristics.The Nautilus™ platform enables in silico predictive peptide design across diverse targets. nsf.gov

Interdisciplinary Research Needs and Collaborative Frameworks for Comprehensive Studies

A comprehensive understanding of this compound, from its fundamental molecular mechanisms to its potential physiological relevance, cannot be achieved within a single scientific discipline. Progress in this area necessitates a deeply integrated, interdisciplinary approach that leverages expertise from multiple fields. The complexity of the central nervous system, where this dipeptide exerts its excitatory effects, demands collaborative efforts to bridge the gaps between molecular science, systems neuroscience, and clinical research. nih.gov

The study of neuropeptides and their analogs inherently requires a convergence of disciplines. nih.govnih.gov Key areas requiring collaboration include:

Neurochemistry and Pharmacology: To characterize the synthesis, metabolism, and receptor interaction profiles of this compound. This involves analytical chemists for quantification and pharmacologists to study its effects on cellular and animal models. yale.edu

Computational Biology and Chemistry: To perform molecular modeling, virtual screening for modulators, and analyze large datasets generated from 'omics' technologies. nsf.govsciexplor.com Collaboration with computational neuroscientists can build theoretical frameworks to understand how the compound's activity integrates into larger neural network functions. arxiv.organr.fr

Molecular and Cellular Neuroscience: To elucidate the specific ion channels, receptors, and intracellular signaling pathways affected by the compound using techniques like electrophysiology and advanced imaging.

Systems Neuroscience and Behavioral Science: To investigate the impact of this compound on neural circuit activity and behavior in animal models, linking molecular actions to physiological outcomes. nih.gov

To facilitate such complex research, structured collaborative frameworks are essential. Public-private partnerships (PPPs) have proven to be a successful model for accelerating drug discovery in the CNS space by pooling resources, expertise, and data from academia, industry, and government agencies. tandfonline.comnih.govnih.gov Initiatives like the Alzheimer's Disease Neuroimaging Initiative (ADNI) and the Critical Path for Rare Neurodegenerative Diseases (CP-RND) serve as excellent examples of how pre-competitive collaboration can overcome challenges that are too large for any single entity to tackle. clinicallab.comresearchgate.netnih.gov

Furthermore, international research consortia, such as the Collaborative Research in Computational Neuroscience (CRCNS) program, which brings together funding agencies from the US, Europe, and Asia, provide a model for fostering international and interdisciplinary projects. nsf.govanr.fr These frameworks support the development of shared resources, standardized data formats, and innovative analytical tools, which are critical for integrating diverse datasets and advancing the field as a whole. nsf.govanr.fr Establishing a focused working group or consortium around excitatory peptides like this compound, under the umbrella of such a collaborative framework, would be a powerful strategy to drive future research.

Q & A

Q. What is the established biological activity of N-Acetylglycyl-D-glutamic acid in neuropharmacological studies?

this compound is characterized as an excitatory peptide with activity linked to metabotropic glutamate receptors (mGluRs). It is often used to study receptor-specific signaling pathways in neuroinflammatory and synaptic plasticity models. Experimental protocols typically involve in vitro neuronal or glial co-cultures to isolate its effects on receptor activation, with concentrations standardized to 10 mM in DMSO for screening assays .

Q. What analytical methods are critical for verifying the structural integrity of this compound?

Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) for stereochemical confirmation (e.g., distinguishing D- vs. L-glutamate isomers).
  • High-Performance Liquid Chromatography (HPLC) with UV detection (210–220 nm) to assess purity (>95% recommended for receptor studies).
  • Mass Spectrometry (MS) to confirm molecular weight (246.2 g/mol) and rule out adducts or degradation products. Batch variability should be minimized by sourcing from suppliers adhering to GMP-grade synthesis protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in astrocyte-microglial crosstalk?

  • Model Systems : Use primary astrocyte-microglial co-cultures or organotypic brain slices to mimic neuroinflammatory environments.
  • Controls : Include N-acetylated analogs (e.g., N-Acetyl-L-glutamic acid) to isolate stereospecific effects .
  • Endpoint Assays : Measure cytokine release (IL-6, TNF-α) via ELISA and monitor receptor internalization via fluorescent tagging (e.g., mGluR1-GFP constructs).
  • Confounding Factors : Account for DMSO solvent effects (<0.1% final concentration) and validate receptor specificity using antagonists like DL-AP3 .

Q. What are key sources of variability in studying this compound’s receptor interactions, and how can they be addressed?

  • Batch Consistency : Variability in acetylation efficiency or racemization during synthesis can alter activity. Mitigate by cross-validating batches via LC-MS and functional assays (e.g., calcium flux in HEK293 cells expressing mGluRs) .
  • Cell Line Differences : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) exhibit divergent receptor expression. Use RNA-seq or Western blotting to baseline mGluR subtypes.
  • Data Contradictions : Discrepancies in EC50 values may arise from assay conditions (e.g., pH, temperature). Standardize protocols using reference agonists like quisqualate .

Q. How does this compound’s stability in biological buffers impact experimental outcomes?

  • Degradation Risks : The peptide is susceptible to hydrolysis in aqueous buffers (pH >7.4). Prepare fresh solutions in PBS (pH 6.8–7.2) and avoid freeze-thaw cycles.
  • Validation : Monitor stability via time-course HPLC analysis. Include negative controls (e.g., heat-inactivated peptide) to distinguish biological activity from artifacts .

Methodological Considerations

Q. What strategies are recommended for resolving conflicting data on this compound’s receptor selectivity?

  • Orthogonal Assays : Combine electrophysiology (e.g., patch-clamp for ionotropic effects) with FRET-based metabotropic receptor activation assays.
  • Knockout Models : Use mGluR1/5 CRISPR-KO cells to confirm target specificity.
  • Meta-Analysis : Cross-reference findings with structural analogs (e.g., N-Acetylgalactosamine derivatives) to identify conserved binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.